molecular formula C10H13N3O B12565494 3-Pyridinol,5-(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl-(9CI)

3-Pyridinol,5-(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl-(9CI)

Cat. No.: B12565494
M. Wt: 191.23 g/mol
InChI Key: FQXZEMJVGYXBEY-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Pyridinol,5-(1S,4S)-2,5-diazabicyclo[221]hept-2-yl-(9CI) is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinol,5-(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl-(9CI) typically involves multiple steps. One common method includes the reaction of N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)arenesulfonamides with epichlorohydrin in the presence of tetramethylammonium iodide. This reaction yields a group of framework N-[(oxiran-2-yl)methyl]sulfonamides and a series of new dioxiranes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of photochemistry, such as [2 + 2] cycloaddition, can be employed to access new building blocks and derivatives .

Chemical Reactions Analysis

Types of Reactions

3-Pyridinol,5-(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl-(9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include epichlorohydrin, benzylamine, and benzylpiperazine. Reaction conditions often involve the presence of catalysts such as tetramethylammonium iodide .

Major Products

The major products formed from these reactions include N-[(oxiran-2-yl)methyl]sulfonamides and dioxiranes .

Scientific Research Applications

3-Pyridinol,5-(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl-(9CI) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Pyridinol,5-(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl-(9CI) involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Pyridinol,5-(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl-(9CI) stands out due to its specific arrangement of functional groups and its ability to undergo a wide range of chemical reactions. Its unique structure provides distinct advantages in various scientific and industrial applications .

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

5-[(1R,4R)-2,5-diazabicyclo[2.2.1]heptan-2-yl]pyridin-3-ol

InChI

InChI=1S/C10H13N3O/c14-10-2-9(3-11-5-10)13-6-7-1-8(13)4-12-7/h2-3,5,7-8,12,14H,1,4,6H2/t7-,8-/m1/s1

InChI Key

FQXZEMJVGYXBEY-HTQZYQBOSA-N

Isomeric SMILES

C1[C@@H]2CN[C@H]1CN2C3=CC(=CN=C3)O

Canonical SMILES

C1C2CNC1CN2C3=CC(=CN=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.